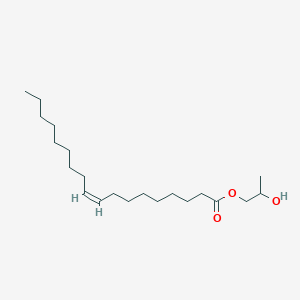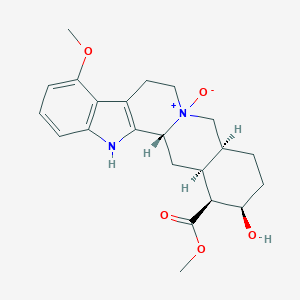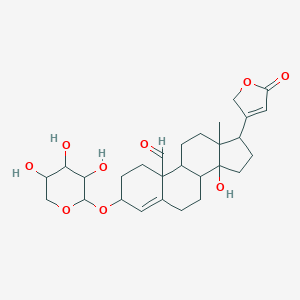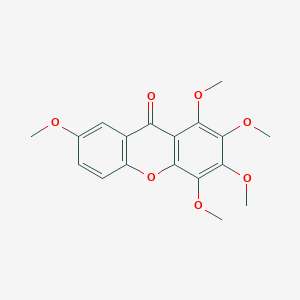
Phosphonate de bis(2-chloroéthyle)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(phosphonate) structures can be achieved through the interaction of tris(trimethylsilyl) phosphite and acid anhydride, providing a route to 1-hydroxymethylene-1,1-bis(phosphonic acid) and enabling the formation of cyclic bis(phosphonates) from phthalic anhydride (Guénin et al., 2004). Another method involves the conversion of bis(trimethylsilyl) phosphonates into the corresponding phosphonyl dichlorides using phosphorus pentachloride under mild and neutral conditions, showcasing the versatility in synthesis approaches (MoritaTsuyoshi et al., 1980).
Molecular Structure Analysis
Investigations into the molecular structure of bis(2-chloroethyl) phosphonate derivatives reveal complex interactions and configurations. For example, the study of diethyl [2-(trifluorosilyl)ethyl]phosphonate synthesized from diethyl [2-(triethoxysilyl)ethyl]phosphonate highlights the absence of a P=O → Si coordination bond, underscoring the nuanced molecular interactions within these compounds (Voronkov et al., 2006).
Chemical Reactions and Properties
Bis(2-chloroethyl) phosphonate undergoes a range of chemical reactions, leading to diverse derivatives with varying properties. For instance, its reaction with diazoacetic ester results in phosphorylated nitropyrazoline carboxylates, demonstrating its reactivity and potential for creating complex molecules (Berestovitskaya et al., 2009).
Physical Properties Analysis
The physical properties of bis(2-chloroethyl) phosphonate and its derivatives are crucial for understanding their behavior in different environments and applications. However, detailed studies focusing exclusively on the physical properties of bis(2-chloroethyl) phosphonate were not identified in the current literature search, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of bis(2-chloroethyl) phosphonate, such as its reactivity, stability, and interaction with other compounds, are pivotal. The synthesis and characterization of various bis(phosphonate) derivatives, including their coordination with metal ions and their structural elucidation, provide insights into their chemical behavior and potential utility in different chemical contexts (Mathew et al., 1998).
Applications De Recherche Scientifique
Chimie médicinale
Le phosphonate de bis(2-chloroéthyle) joue un rôle crucial en chimie médicinale, en particulier comme élément constitutif de la synthèse de prodrogues de phosphonates . Ces prodrogues sont conçues pour améliorer la biodisponibilité des médicaments, les rendant plus efficaces dans le traitement des maladies. La capacité du composé à imiter le groupe phosphate lui permet d'inhiber les enzymes qui utilisent les phosphates, ce qui est bénéfique dans le développement d'agents antiviraux et anticancéreux .
Agriculture
Dans le secteur agricole, le phosphonate de bis(2-chloroéthyle) est étudié pour son utilisation potentielle comme pesticide ou herbicide en raison de son groupe phosphonate, qui peut interférer avec la croissance des mauvaises herbes et des ravageurs . Cependant, son application doit être soigneusement gérée pour éviter tout impact environnemental.
Science des matériaux
Ce composé est également important en science des matériaux, où il contribue au développement de nouveaux matériaux. Son groupe phosphonate peut être utilisé pour modifier les surfaces, améliorer l'adhérence ou modifier les propriétés physiques des polymères . Ces modifications peuvent conduire à la création de matériaux ayant des caractéristiques spécifiques souhaitées, telles qu'une durabilité accrue ou une résistance chimique.
Applications industrielles
Sur le plan industriel, le phosphonate de bis(2-chloroéthyle) sert de solvant et d'agent alkylant . Il est impliqué dans la production de résines de polyester, de caoutchouc synthétique et de lubrifiants. Sa réactivité avec les amines primaires pour produire des chloramines est particulièrement précieuse dans la synthèse de divers produits chimiques industriels .
Impact environnemental
L'impact environnemental du phosphonate de bis(2-chloroéthyle) est un domaine de recherche en cours. Il est connu pour s'évaporer lentement des eaux de surface et des sols dans l'air, et sa solubilité dans l'eau signifie qu'il peut être éliminé de l'air par la pluie, créant un cycle entre l'eau, le sol et l'air . Comprendre ce cycle est crucial pour évaluer ses effets environnementaux à long terme.
Sécurité et manipulation
La sécurité et la manipulation du phosphonate de bis(2-chloroéthyle) sont de la plus haute importance en raison de ses dangers potentiels. Il exige des mesures de précaution contre les décharges électrostatiques et ne doit pas entrer en contact avec la peau ou les yeux . Des procédures de manipulation adéquates, notamment le port d'équipements de protection et la garantie d'une bonne ventilation, sont essentielles pour prévenir l'exposition et atténuer les risques .
Mécanisme D'action
Target of Action
Bis(2-chloroethyl) phosphonate is a chemical compound with the molecular formula C6H12Cl3O3P Similar compounds, such as bisphosphonates, are known to have a high affinity for bone mineral and exhibit inhibitory effects on osteoclasts .
Mode of Action
It is mentioned that the compound is used as a solvent and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This, in turn, inhibits DNA replication.
Biochemical Pathways
Bisphosphonates, which are structurally similar, are known to inhibit the enzyme farnesyl pyrophosphate synthase (fpps) in osteoclasts . FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function .
Propriétés
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXLVWDCPTFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147863 | |
| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189-32-8, 1070-42-4 | |
| Record name | NSC408667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















